molecular formula C9H6F4 B3075759 1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1035491-25-8

1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene

Cat. No. B3075759
M. Wt: 190.14 g/mol
InChI Key: YQOWTCZXFXQVKF-UHFFFAOYSA-N
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Patent
US08431607B2

Procedure details

In a 100 mL round bottom flask is added methyltriphenylphosphonium bromide (2.79 g, 7.8 mmol) and anhydrous ethyl ether (40 mL). The suspension is then cooled down to −78° C. and BuLi (6.77 mmol, 4.23 mL 1.6 M solution in hexane) is added dropwise. After the addition, the bright yellow mixture is warmed up to 0° C. and stirred for 30 min and cooled down to −78° C. again. To this mixture, a solution of 3-fluoro-5-trifluoromethyl-benzaldehyde (1 g, 5.2 mmol) in anhydrous ethyl ether (6 mL) is added drop by drop. After the addition, the mixture is slowly warmed up to room temperature and stirred for 14 hr. The precipitate is removed by filtration and washed with ethyl ether (2×5 mL). The filtrate is concentrated by distilling off ethyl ether at ˜60° C. bath temperature. The resulted higher boiling point liquid is purified by pass through a short column (silica gel) with hexane. After removing the hexane under vacuum (˜150 mmHg), the resulted crude 1-fluoro-3-trifluoromethyl-5-vinyl-benzene is used directly for next step.
Name
Quantity
4.23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.79 g
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1)[CH:10]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[F:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH2:2])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.23 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1)C(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2.79 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the bright yellow mixture is warmed up to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −78° C. again
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is slowly warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 14 hr
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration
WASH
Type
WASH
Details
washed with ethyl ether (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off ethyl ether at ˜60° C. bath temperature
CUSTOM
Type
CUSTOM
Details
The resulted higher boiling point liquid
CUSTOM
Type
CUSTOM
Details
is purified by pass through a short column (silica gel) with hexane
CUSTOM
Type
CUSTOM
Details
After removing the hexane under vacuum (˜150 mmHg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=CC(=C1)C=C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.